

The Neuropharmacology of Mavoglurant

Racemate: A Technical Guide

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Compound of Interest		
Compound Name:	Mavoglurant racemate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This technical guide provides an in-depth overview of the neuropharmacology of **Mavoglurant racemate**, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Mavoglurant was investigated for its therapeutic potential in neurodevelopmental and neurodegenerative disorders, primarily Fragile X syndrome (FXS) and Parkinson's disease (PD) with levodopa-induced dyskinesia (LID).[2][3] Despite promising preclinical results, clinical trials in FXS did not meet their primary endpoints, leading to the discontinuation of its development for this indication.[4][5] Research in other areas, such as cocaine use disorder, has shown some positive signals.[6][7] This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in mGluR5 antagonism and the lessons learned from the development of Mavoglurant.

Introduction

Mavoglurant, also known as AFQ056, is a small molecule that acts as a negative allosteric modulator (NAM) of the mGluR5.[2] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Dysregulation of the mGluR5 signaling pathway has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[2] Mavoglurant was



developed by Novartis to selectively inhibit mGluR5, with the aim of correcting the downstream signaling abnormalities associated with conditions like FXS and PD-LID.[2][3]

Mechanism of Action

Mavoglurant is a selective and non-competitive antagonist of the mGluR5, with a reported IC50 of 30 nM in a functional assay with human mGluR5. Mavoglurant exhibits high selectivity for mGluR5 over other mGluR subtypes and a wide range of other CNS receptors, transporters, and enzymes. As a non-competitive antagonist, Mavoglurant binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding modulates the receptor's conformation, thereby inhibiting its activation by the endogenous ligand, glutamate.

The mGluR5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including other ion channels and kinases, ultimately influencing synaptic plasticity and neuronal excitability. Mavoglurant, by binding to an allosteric site on mGluR5, prevents this cascade from being initiated by glutamate.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.

Preclinical Pharmacology In Vitro Studies

- 3.1.1. Radioligand Binding Assays
- Objective: To determine the binding affinity of Mavoglurant to the mGluR5.
- Methodology:
 - Radioligand: [3H]-methoxyPEPy, an analog of the mGluR5 antagonist MPEP.[8][9]



- Tissue Preparation: Membranes prepared from HEK293 cells stably expressing rat mGluR5.[8]
- Assay Buffer: 50 mM Tris with 0.9% NaCl, pH 7.4.[8]
- Incubation: Membranes (40 μ g/well) are incubated with [3H]-methoxyPEPy (e.g., 2 nM)
 and varying concentrations of Mavoglurant for 60 minutes at room temperature.[8][10]
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: Radioactivity of the filters is measured by liquid scintillation counting.
- Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.
- 3.1.2. Functional Assays (Calcium Mobilization)
- Objective: To assess the functional antagonist activity of Mavoglurant at the mGluR5.
- Methodology:
 - Cell Line: HEK293 cells stably expressing human mGluR5.
 - Calcium Indicator: A fluorescent calcium-sensitive dye such as Fura-2-AM.[11][12]
 - Procedure:
 - Cells are plated in 96-well plates and loaded with the calcium indicator dye.[12]
 - Cells are pre-incubated with varying concentrations of Mavoglurant.
 - The mGluR5 agonist, such as DHPG (50 μM), is added to stimulate the receptor. [13]
 - Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FlexStation).[12]
 - Data Analysis: The ability of Mavoglurant to inhibit the agonist-induced calcium mobilization is quantified to determine its IC50 value.



Assay	Parameter	Value	Reference
Functional Assay (human mGluR5)	IC50	30 nM	[1]

In Vivo Studies

- 3.2.1. Fragile X Syndrome (Fmr1 Knockout Mice)
- Objective: To evaluate the efficacy of Mavoglurant in a mouse model of Fragile X syndrome.
- Animal Model: Fmr1 knockout (KO) mice.[14]
- Behavioral Assessment: Three-Chamber Social Interaction Test
 - Apparatus: A three-chambered box with openings between the chambers.[9][15][16][17]
 [18]
 - Procedure:
 - Habituation: The test mouse is allowed to freely explore all three empty chambers.[15]
 - Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one side chamber, and an empty wire cage is placed in the other. The time the test mouse spends in each chamber and sniffing each cage is recorded.[15][17]
 - Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The time spent with the familiar versus the novel mouse is measured.[15]
 - Mavoglurant Administration: Chronic administration of Mavoglurant has been shown to restore the sociability behavior of Fmr1 KO mice to wild-type levels.[14]
- Results: Chronic treatment with Mavoglurant has been reported to restore normal social behaviors in Fmr1 knockout mice.[14]

Caption: Workflow for the Three-Chamber Social Interaction Test.

3.2.2. Levodopa-Induced Dyskinesia (Rodent Model of Parkinson's Disease)



- Objective: To assess the potential of Mavoglurant to reduce levodopa-induced dyskinesia (LID).
- Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease.
 [17]
- LID Induction: Chronic administration of levodopa (L-DOPA) to the 6-OHDA-lesioned rats.
- Behavioral Assessment: Abnormal Involuntary Movement Scale (AIMS)
 - Procedure: Trained observers rate the severity of different types of abnormal involuntary movements (e.g., orofacial, limb, and truncal) at regular intervals after L-DOPA administration.[3][19][20][21][22][23]
 - Scoring: Each movement category is scored on a scale (e.g., 0-4) based on its amplitude and frequency.[3][19][20][21][23]
- Results: Preclinical studies suggested that mGluR5 antagonists could be effective in reducing LID.[16]

Clinical Pharmacology Pharmacokinetics in Healthy Volunteers

A study in healthy male volunteers who received a single oral dose of 200 mg of [14C]-radiolabeled Mavoglurant provided the following pharmacokinetic data:[6][24]



Parameter	Value (Mavoglurant)	Value (Total Radioactivity)	Reference
Cmax	140 ng/mL	855 ng-eq/mL	[6][24]
Tmax	2.5 hours	3.6 hours	[6][24]
Elimination Half-life	12.0 hours	17.9 hours	[6]
Absorption	≥ 50% of the dose	-	[6]
Excretion	36.7% in urine, 58.6% in feces	95.3% of dose recovered in 7 days	[6]

 Metabolism: Mavoglurant is predominantly eliminated through oxidative metabolism, primarily by CYP2C8, CYP2C9, CYP2C19, and CYP1A1. The main metabolic pathways are hydroxylation of the tolyl-methyl group and hydroxylation of the phenyl ring.[6]

Clinical Trials

4.2.1. Fragile X Syndrome

Two Phase IIb, multicenter, randomized, double-blind, placebo-controlled studies were conducted in adults (NCT01253629) and adolescents (NCT01357239) with FXS.[25][26]

- Study Design: Participants were randomized to receive Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks.[25][26]
- Primary Endpoint: Improvement in behavioral symptoms as measured by the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-CFX).[25]
- Results: Neither study met its primary efficacy endpoint.[5][25] No significant improvement in the ABC-CFX score was observed with Mavoglurant compared to placebo.[25]
- Safety and Tolerability: Mavoglurant was generally well-tolerated, with a safety profile consistent with previous studies.[7][25] The most common adverse events included nasopharyngitis, insomnia, aggression, and upper respiratory tract infection.[7]



Trial Identifier	Population	Number of Patients	Primary Outcome	Result	Reference
NCT0125362 9	Adults with FXS	175	Change in ABC-CFX score	Not met	[25]
NCT0135723 9	Adolescents with FXS	139	Change in ABC-CFX score	Not met	[25]

Long-term open-label extension studies of these trials showed that Mavoglurant was generally well-tolerated over longer periods, with some gradual behavioral improvements observed, although these were not compared to a placebo group.[1][27][28]

4.2.2. Parkinson's Disease with Levodopa-Induced Dyskinesia

Two Phase II randomized, double-blind studies (NCT01385592 and NCT01491529) evaluated the efficacy and safety of immediate-release and modified-release formulations of Mavoglurant for LID in patients with Parkinson's disease.[29]

- Study Design: Patients were randomized to receive different doses of Mavoglurant or placebo.[29]
- Primary Outcome: Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS) total score.[29]
- Results: Neither study met its primary objective of demonstrating a significant improvement in dyskinesia with Mavoglurant treatment compared to placebo.[29] A meta-analysis of six randomized controlled trials with a total of 485 patients concluded that Mavoglurant was not effective in treating LID in patients with PD, although a small improvement was seen on the mAIMS.[3][30][31]
- Safety: The incidence of adverse events was higher with Mavoglurant than with placebo.[29]



Trial Identifier	Formulation	Primary Outcome	Result	Reference
NCT01385592	Immediate- release	Change in mAIMS score	Not met	[29]
NCT01491529	Modified-release	Change in mAIMS score	Not met	[14][29]

Conclusion

Mavoglurant is a well-characterized selective mGluR5 negative allosteric modulator that demonstrated target engagement and a generally acceptable safety profile in clinical trials. Despite strong preclinical rationale and promising early-phase data, Mavoglurant failed to demonstrate efficacy in pivotal trials for Fragile X syndrome and levodopa-induced dyskinesia in Parkinson's disease. The reasons for this translational failure are likely multifactorial and may include complexities in the underlying disease pathophysiology, challenges in clinical trial design and outcome measures for these complex disorders, and the specific pharmacological properties of Mavoglurant. The development of Mavoglurant, while not leading to a new therapeutic, has provided valuable insights into the role of the mGluR5 pathway in neurological disorders and has highlighted important considerations for future drug development efforts targeting this pathway. Further research may yet identify specific patient populations or therapeutic niches where mGluR5 modulation could be beneficial.

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